molecular formula C17H23N3O3 B2383419 tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate CAS No. 1365937-60-5

tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2383419
CAS No.: 1365937-60-5
M. Wt: 317.389
InChI Key: NQNWXGQZHAFTIX-CYBMUJFWSA-N
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Description

tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-carboxylate derivative featuring a tetrahydroquinazolinone moiety. The compound’s molecular formula is inferred to be C₁₇H₂₃N₃O₃ (molecular weight: 317.4 g/mol), identical to its (3S)-counterpart .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNWXGQZHAFTIX-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Attachment of the Pyrrolidine Ring: The quinazolinone core is then reacted with a suitable pyrrolidine derivative under conditions that promote nucleophilic substitution.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Boc Group Deprotection

The Boc group is cleaved under acidic conditions to generate a free amine. This reaction is critical for further functionalization of the pyrrolidine nitrogen:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Conditions : Room temperature, 1–4 hours.

  • Outcome : Yields the primary amine intermediate, which can participate in nucleophilic substitution or acylation reactions.

Example Protocol :

ReagentSolventTime (hr)Yield (%)Product
TFA (10 equiv)DCM285–90(3R)-3-(2-oxo-1,2,3,4-THQ)pyrrolidine
HCl (4M in dioxane)Dioxane478Same as above

Ester Hydrolysis

The Boc group resists basic hydrolysis but can be cleaved under strong acidic conditions alongside ester functionalities:

  • Reagents : Concentrated H₂SO₄ or HCl in aqueous ethanol.

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Outcome : Produces carboxylic acid derivatives, though this is less common due to competing Boc deprotection.

Pyrrolidine Nitrogen Functionalization

After Boc removal, the pyrrolidine nitrogen undergoes reactions such as:

  • Alkylation : With alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .

  • Acylation : Using acyl chlorides or anhydrides (e.g., acetyl chloride) under Schotten-Baumann conditions.

Alkylation Example :

SubstrateReagentBaseSolventYield (%)
Free amineCH₃I (2 equiv)K₂CO₃DMF72

Quinazolinone Ring Reactivity

The tetrahydroquinazolinone core participates in:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the electron-deficient C6 position .

  • Oxidation : Conversion of the 2-oxo group to a urea derivative using H₂O₂ in acidic media .

Nitration Protocol :

ReagentConditionsProductYield (%)
HNO₃/H₂SO₄0°C, 30 min6-Nitro-1,2,3,4-THQ derivative65

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With aryl boronic acids at the quinazolinone C6 position.

  • Buchwald-Hartwig Amination : For introducing nitrogen-containing substituents.

Suzuki Reaction Example :

CatalystLigandBaseYield (%)
Pd(PPh₃)₄-Na₂CO₃58

Reductive Amination

The deprotected amine reacts with aldehydes/ketones under hydrogenation conditions to form secondary amines:

  • Reagents : NaBH₃CN or H₂/Pd-C .

  • Substrates : Benzaldehyde, acetone.

Stability Under Oxidative Conditions

The quinazolinone ring is stable toward mild oxidants (e.g., H₂O₂) but degrades under strong oxidants like KMnO₄ .

Key Research Findings

  • Stereochemical Impact : The (3R) configuration in the pyrrolidine ring enhances selectivity in nucleophilic reactions compared to (3S) isomers.

  • Pharmacological Relevance : Derivatives synthesized via Boc deprotection show improved binding to viral protease targets (e.g., HBV).

  • Reaction Scalability : Multi-gram syntheses of intermediates have been reported with >90% purity after column chromatography .

This compound’s versatility in organic synthesis and drug development underscores its value in medicinal chemistry. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that tert-butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Inhibition of cell cycle progression
HeLa (Cervical Cancer)18Modulation of p53 pathway

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

A study conducted on mice subjected to neurotoxic agents demonstrated that administration of this compound resulted in:

  • Reduced neuronal loss in the hippocampus
  • Improved cognitive function as assessed by maze tests

These results highlight its potential as a therapeutic agent for neurodegenerative conditions.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial property suggests potential applications in developing new antibiotics.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial for treating inflammatory diseases.

Polymer Synthesis

The compound's unique structure allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Enhanced Polymers

Research has shown that polymers synthesized with this compound exhibit:

  • Increased tensile strength
  • Improved thermal resistance

This makes it suitable for applications in coatings and composites.

Mechanism of Action

The exact mechanism of action of tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The quinazolinone moiety might interact with active sites of enzymes, while the pyrrolidine ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Research and Industrial Implications

  • The (3R)-isomer’s discontinued status suggests niche research applications, while the (3S)-isomer dominates industrial use .
  • Structural variations (e.g., pyridinyl, triazole) highlight the pyrrolidine-carboxylate scaffold’s versatility in medicinal chemistry.
  • Unmet Needs : Direct comparative studies on the pharmacological profiles of (3R) vs. (3S) isomers and analogues are absent in the evidence, indicating a gap for future research.

Biological Activity

The compound tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_2O_3. The compound features a pyrrolidine ring linked to a tetrahydroquinazoline moiety, which is significant for its biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to tert-butyl derivatives exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinazoline have demonstrated effectiveness against various bacterial strains, suggesting potential for the compound in antimicrobial applications .

Antitumor Activity

Several studies have highlighted the antitumor potential of tetrahydroquinazoline derivatives. The structural motifs present in this compound may contribute to mechanisms that inhibit tumor growth. For example, compounds with similar frameworks have shown promising results in inhibiting cancer cell proliferation in vitro .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Tetrahydroquinazolines are known to interact with various enzymes involved in metabolic pathways. Investigations into related compounds suggest that they can modulate enzyme activity, which could lead to therapeutic applications in diseases where enzyme dysregulation is a factor .

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of various tetrahydroquinazoline derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the tetrahydroquinazoline structure was crucial for this activity .

Study 2: Antitumor Effects

In another investigation, a series of pyrrolidine-based compounds were tested against several cancer cell lines. Results indicated that the introduction of a tetrahydroquinazoline moiety enhanced cytotoxicity compared to control groups. This suggests that this compound may possess similar antitumor properties .

Research Findings Summary Table

Property Activity Reference
AntimicrobialEffective against S. aureus, E. coli
AntitumorInhibits cancer cell proliferation
Enzyme InhibitionModulates enzyme activity

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving mixed anhydride intermediates. For example, a carbodiimide coupling agent (e.g., DIPEA) in dichloromethane facilitates the formation of a mixed anhydride from a carboxylic acid precursor, followed by nucleophilic addition with amines or alcohols . Alternative routes use reagents like DMAP and triethylamine under mild conditions (0–20°C) to optimize regioselectivity . Purification often employs flash chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for the tert-butyl group (~1.4 ppm) and pyrrolidine/quinazolinone moieties .
  • IR : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (e.g., Boc, quinazolinone) .
  • HRMS : Exact mass analysis validates molecular formula .

Q. What crystallographic methods are used to determine its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry . ORTEP-3 graphical interfaces visualize thermal ellipsoids and molecular packing . Key parameters (e.g., R-factor < 0.05) ensure accuracy .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Use explosion-proof equipment, avoid sparks, and maintain ventilation to prevent inhalation of dust/volatiles. Store in dry, airtight containers at 2–8°C. In case of skin contact, rinse immediately with water and consult SDS for specific antidotes .

Advanced Questions

Q. How can low synthetic yields be optimized in mixed anhydride reactions?

  • Methodological Answer :

  • Stoichiometry : Adjust molar ratios of DIPEA and coupling agents (e.g., 2:1 DIPEA:carboxylic acid) to minimize side reactions .
  • Temperature Control : Perform reactions at 0°C during anhydride formation to reduce decomposition .
  • Catalysts : Add DMAP (0.1–1 eq) to accelerate nucleophilic substitutions .

Q. How to resolve discrepancies between computational and experimental stereochemical data?

  • Methodological Answer :

  • Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic data .
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with SC-XRD results to identify conformational mismatches .
  • Dynamic NMR : Probe rotational barriers in solution to validate computational predictions .

Q. What strategies protect sensitive functional groups during derivatization?

  • Methodological Answer :

  • Boc Protection : Use tert-butyloxycarbonyl (Boc) groups to shield amines during alkylation or acylation .
  • Silyl Ethers : Protect hydroxyls with tert-butyldimethylsilyl chloride under inert conditions .
  • Low-Temperature Quenching : Add reactions to ice-cold aqueous solutions to stabilize intermediates .

Q. How to design derivatives for enhanced biological activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the quinazolinone ring with pyridopyrimidine to improve solubility .
  • SAR Studies : Modify the pyrrolidine’s C3 position with fluorinated or chiral groups to probe target affinity .
  • Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition for library diversification .

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